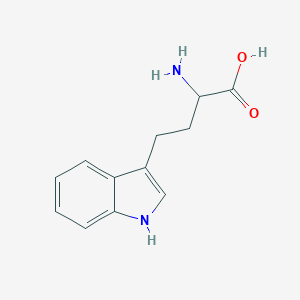

D,L-Homotryptophan

Vue d'ensemble

Description

D,L-Homotryptophan is a type of amino acid . It has a molecular formula of C12 H14 N2 O2 and a molecular weight of 218.25 .

Synthesis Analysis

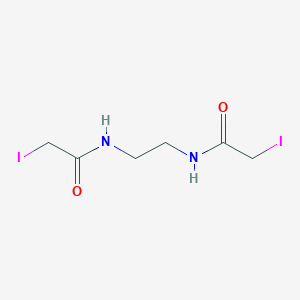

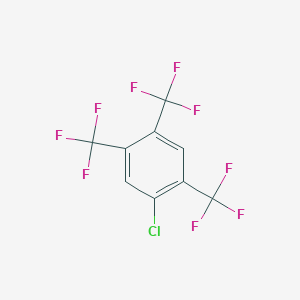

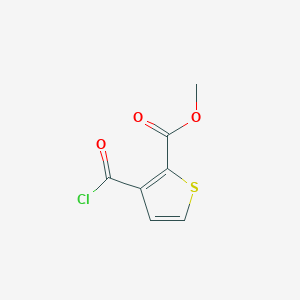

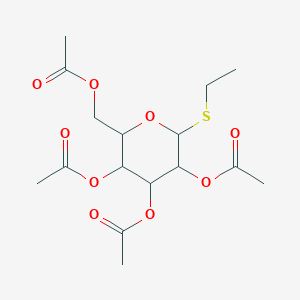

The synthesis of D,L-Homotryptophan involves several steps. One method involves the Sonogashira coupling between 3-iodoheteroarenes and ethynyloxazolidine, followed by the reduction of the triple bond and oxidation of alcohol to acid . Another method involves synthesizing L-Homotryptophan and its oxygen analogue from silylated internal alkyne using Larock’s heteroannulation as the key reaction .Molecular Structure Analysis

The molecular structure of D,L-Homotryptophan is represented by the formula C12 H14 N2 O2 . The ALPHA-CARBOXY D,L-HOMOTRYPTOPHAN molecule contains a total of 42 bonds, including 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, and 10 aromatic bonds .Applications De Recherche Scientifique

Synthesis of Optically Active Homotryptophan

D-Homotryptophan and its sulfur analogue have been synthesized by Sonogashira coupling between 3-iodoheteroarenes and ethynyloxazolidine followed by reduction of triple bond and oxidation of alcohol to acid . This synthesis process is crucial in the production of optically active homotryptophan, which has various applications in scientific research .

Inhibitor of Indoleamine 2,3-dioxygenase (IDO)

IDO is a heme-containing glycoprotein that uses superoxide to cleave the indole 2,3-double bond of L-tryptophan to kynurenine via the formation of N-formylkynurenine . D,L-Homotryptophan can act as an inhibitor of IDO, which has important clinical implications as potential therapeutic agents .

DNA Aptamer Binding

DNA aptamers for specific recognition of L-tryptophan have been evolved by a SELEX (systematic evolution of ligands by exponential enrichment) technique . A 34-mer sequence, Trp3a-1, possesses the strongest binding ability to L-tryptophan . This aptamer ligand could be used as a tool for the analysis of tryptophan and other related studies .

Chiral Separation of D/L-Tryptophan

The DNA aptamer Trp3a-1 has also been proved to be an effective ligand for the chiral separation of D/L-tryptophan . This application is particularly useful in the field of stereochemistry, where the separation of chiral molecules is often required .

Enthalpy Studies

The enthalpies of combustion and formation in solid state of tryptophan stereoisomers (L- and D-) and of their racemic mixture are reported . These studies are important in understanding the thermodynamic properties of D,L-Homotryptophan .

Research on Neurodegenerative Diseases

The metabolism of kynurenine produced anthranilic acid, quinolinic acid, and kynurenic acid and elevation of their concentration are known to be responsible for many inflammatory and neurodegenerative diseases including cancers . Therefore, D,L-Homotryptophan, as an inhibitor of IDO, can be used in research on these diseases .

Safety and Hazards

When handling D,L-Homotryptophan, it is advised to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, and exposure should not be prolonged or repeated. Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

Mécanisme D'action

Target of Action

D,L-Homotryptophan is a derivative of the amino acid tryptophan It’s known that tryptophan and its derivatives often interact with enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (ido) .

Mode of Action

It’s known that tryptophan and its derivatives can influence the function of enzymes involved in tryptophan metabolism . For instance, N-methyl-tryptophan is a potent inhibitor of IDO

Biochemical Pathways

D,L-Homotryptophan, as a derivative of tryptophan, may be involved in the tryptophan metabolism pathway . Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence how much of the compound reaches its target, how long it stays in the body, and how it’s eliminated .

Result of Action

This could potentially have effects on a range of biological processes, from immune response to neurological function .

Propriétés

IUPAC Name |

2-amino-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJZXDVMJPTFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399986, DTXSID101300614 | |

| Record name | D,L-Homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D,L-Homotryptophan | |

CAS RN |

6245-92-7, 26988-87-4 | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D,L-Homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

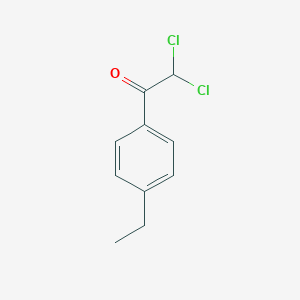

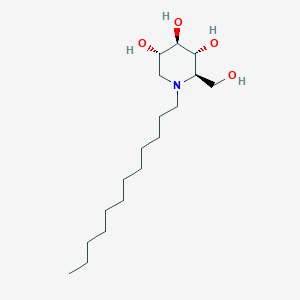

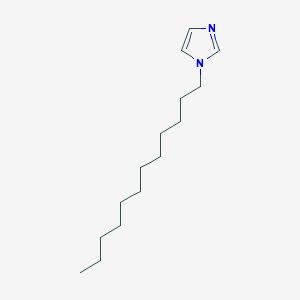

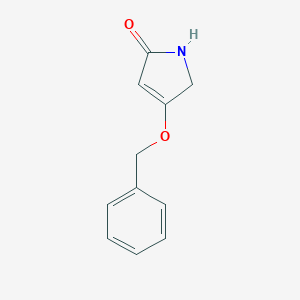

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

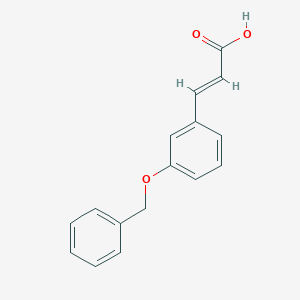

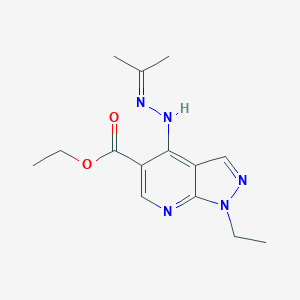

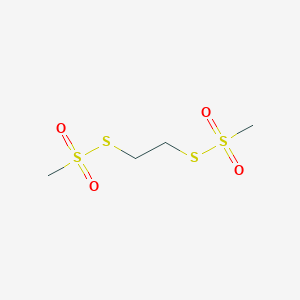

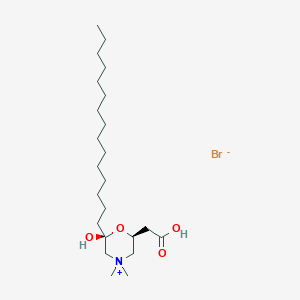

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.